2-Bromo-6-chloro-9H-Fluoren9-one
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Overview
Description
2-Bromo-6-chloro-9H-Fluoren9-one is an organic compound with the molecular formula C13H6BrClO. It is a derivative of fluorenone, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-9H-Fluoren9-one typically involves the bromination and chlorination of fluorenone. One common method is the direct halogenation of fluorenone using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-9H-Fluoren9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenones, while oxidation and reduction can lead to different oxidation states of the fluorenone core .
Scientific Research Applications
2-Bromo-6-chloro-9H-Fluoren9-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-9H-Fluoren9-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-Fluoren9-one: Lacks the chlorine atom at the 6 position.
6-Chloro-9H-Fluoren9-one: Lacks the bromine atom at the 2 position.
9H-Fluoren9-one: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-6-chloro-9H-Fluoren9-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C13H6BrClO |
---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
2-bromo-6-chlorofluoren-9-one |
InChI |
InChI=1S/C13H6BrClO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H |
InChI Key |
XWAOPLVJVSWDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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